![molecular formula C15H24N2O3 B2559911 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide CAS No. 1421530-53-1](/img/structure/B2559911.png)
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a furan ring substituted with dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions. Common reagents used in this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation of the piperidine nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Furan Ring: The furan ring is synthesized by cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Coupling of the Piperidine and Furan Rings: The final step involves coupling the piperidine and furan rings through an amide bond formation. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using suitable alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkylating agents such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(2-Methoxyethyl)piperidin-4-yl)methyl (tetrahydrofuran-2-yl)methanamine
- N-(2-Methoxyethyl)-4-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of a piperidine ring with a methoxyethyl group and a furan ring with dimethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-10-14(12(2)20-11)15(18)16-13-4-6-17(7-5-13)8-9-19-3/h10,13H,4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHMNQMBJLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/new.no-structure.jpg)
![Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2559832.png)
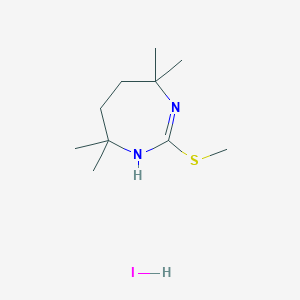
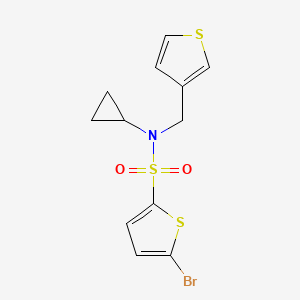
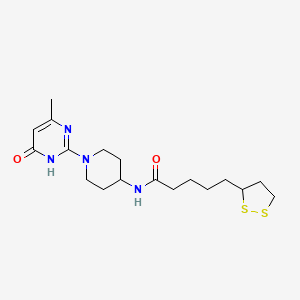

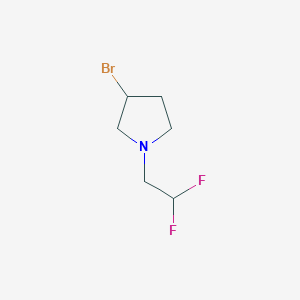
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)
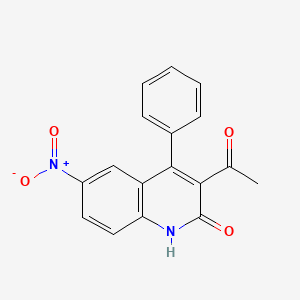
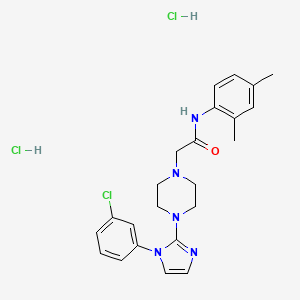
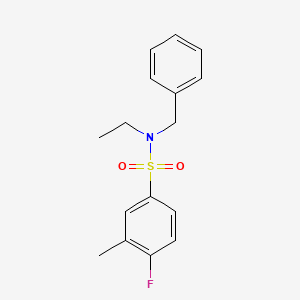
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559850.png)

